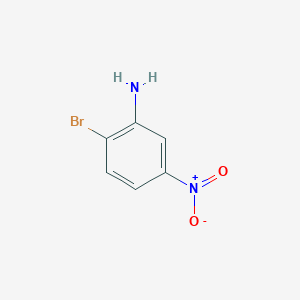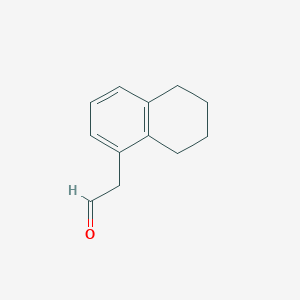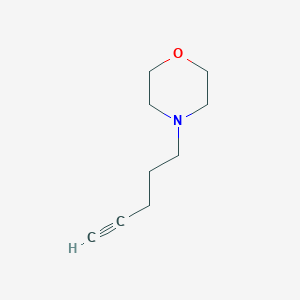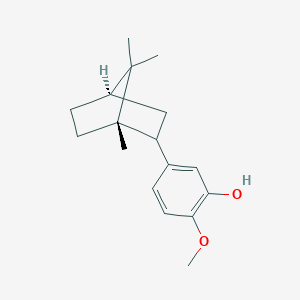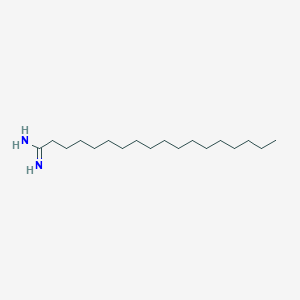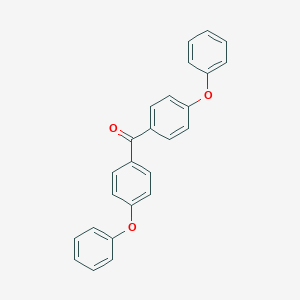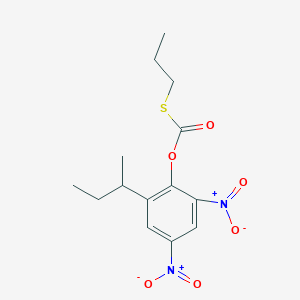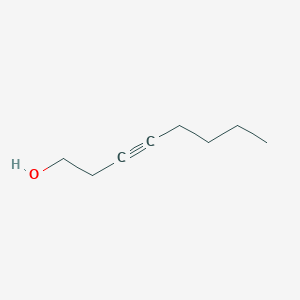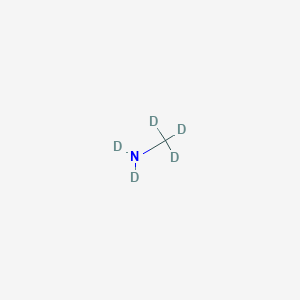
Methylamine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylamine-d5 is a deuterated form of methylamine, where the hydrogen atoms are replaced with deuterium. Its chemical formula is CD3ND2, and it is commonly used as a stable isotope-labeled compound in various scientific research applications . The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action
Target of Action
Methylamine-d5 primarily targets amine receptors and transporters within biological systems. These targets play crucial roles in various physiological processes, including neurotransmission and cellular signaling .
Mode of Action
This compound interacts with its targets by binding to amine receptors and transporters. This binding can alter the receptor’s conformation, leading to changes in cellular signaling pathways. The compound’s deuterium labeling (d5) can also influence its interaction dynamics, potentially altering its binding affinity and stability .
Biochemical Pathways
The interaction of this compound with amine receptors and transporters affects several biochemical pathways, including:
- Metabolic Pathways : Affecting pathways involved in the metabolism of amines and related compounds .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, this compound’s action results in altered receptor activity and neurotransmitter levels. This can lead to changes in cellular signaling and metabolic processes. At the cellular level, these effects can influence cell function, growth, and differentiation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can significantly influence the action, efficacy, and stability of this compound. For instance:
- Other Compounds : The presence of other amines or competing substrates can affect this compound’s binding and activity .
This compound’s unique properties, including its deuterium labeling, make it a valuable tool in biochemical research and potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Methylamine-d5, like its parent compound methylamine, plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. These interactions often involve the nitrogen atom in this compound, which can form bonds with other molecules and participate in reactions .
Cellular Effects
This compound can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the cell type and the concentration of this compound .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and other proteins, potentially inhibiting or activating them. It can also influence gene expression, leading to changes in the levels of various proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can be due to the stability of the compound, its degradation over time, or long-term effects on cellular function. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, but at higher doses, it could potentially have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylamine-d5 can be synthesized through several methods. Another method employs Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent .
Industrial Production Methods
In industrial settings, this compound is typically produced by the catalytic reaction of methanol with ammonia in the presence of a deuterium source. This process involves high temperatures and pressures to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Methylamine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form formaldehyde-d2 and ammonia-d2.
Reduction: It can be reduced to form methane-d4 and ammonia-d2.
Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Formaldehyde-d2 and ammonia-d2.
Reduction: Methane-d4 and ammonia-d2.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Methylamine-d5 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: this compound is employed in metabolic studies to trace the pathways of methylamine metabolism in biological systems.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Comparison with Similar Compounds
Methylamine-d5 can be compared with other deuterated amines, such as:
Methylamine-N,N-d2: Similar to this compound but with deuterium atoms on the nitrogen.
Methyl-d3-amine: Contains three deuterium atoms on the methyl group.
Methylamine-13C: Contains a carbon-13 isotope instead of deuterium.
Uniqueness
This compound is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy and mass spectrometry. Its isotopic purity and stability make it an ideal choice for various research applications .
Properties
CAS No. |
14779-55-6 |
|---|---|
Molecular Formula |
CH6ClN |
Molecular Weight |
73.55 g/mol |
IUPAC Name |
(2H)chlorane;N,N,1,1,1-pentadeuteriomethanamine |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3;/hD3 |
InChI Key |
NQMRYBIKMRVZLB-MIOFBDNISA-N |
SMILES |
CN |
Isomeric SMILES |
[2H]C([2H])([2H])N([2H])[2H].[2H]Cl |
Canonical SMILES |
CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)

